molecular formula C13H17NO3 B8215626 (R)-benzyl (tetrahydrofuran-3-yl)methylcarbamate

(R)-benzyl (tetrahydrofuran-3-yl)methylcarbamate

Cat. No.: B8215626
M. Wt: 235.28 g/mol
InChI Key: QZKMPOJLSPSHQC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-benzyl (tetrahydrofuran-3-yl)methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl (tetrahydrofuran-3-yl)methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-benzyl alcohol with tetrahydrofuran-3-yl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of ®-benzyl (tetrahydrofuran-3-yl)methylcarbamate may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher efficiency and cost-effectiveness by employing continuous flow reactors and automated purification systems. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-benzyl (tetrahydrofuran-3-yl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-benzyl (tetrahydrofuran-3-yl)methylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-benzyl (tetrahydrofuran-3-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-benzyl (tetrahydrofuran-2-yl)methylcarbamate
  • (S)-benzyl (tetrahydrofuran-3-yl)methylcarbamate
  • ®-benzyl (tetrahydrofuran-3-yl)ethylcarbamate

Uniqueness

®-benzyl (tetrahydrofuran-3-yl)methylcarbamate is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl N-[[(3R)-oxolan-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(14-8-12-6-7-16-9-12)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKMPOJLSPSHQC-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Racemic (tetrahydrofuran-3-yl)methanamine (3.84 g, 38.0 mmol) and diisopropylethylamine (13.26 ml, 76 mmol), were dissolved in dichloromethane (100 ml) and cooled to 0° C. The mixture was treated dropwise via an addition funnel with benzyl carbonochloridate (6.19 ml, 41.8 mmol) dissolved in 30 ml dichlormethane. After the addition the cooling bath was removed and the homogeneous solution was stirred at ambient temperature overnight. The reaction mixture was partitioned between water and ethyl acetate and the separated aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and concentrated. Chromatography provided the title compound.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
13.26 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.19 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A racemic mixture of benzyl (tetrahydrofuran-3-yl)methylcarbamate was dissolved in tetrahydrofuran and separated by liquid chromatography with a Chiralpak IC 2.5 cm ID×25 cm, 20 micron column, eleuting with hexane/tetrahydrofuran/isopropanol (85/10/5), to provide (R)-benzyl (tetrahydrofuran-3-yl)methylcarbamate and (S)-benzyl (tetrahydrofuran-3-yl)methylcarbamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.